Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate
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Overview
Description
Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate is an organic compound with the molecular formula C9H9BrFNO2. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate typically involves the following steps:
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(2-fluorophenyl)acetate
- Methyl 2-amino-2-(4-bromophenyl)acetate
- Methyl 2-amino-2-(3-chloro-2-fluorophenyl)acetate
Uniqueness
Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring. This unique arrangement can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications.
Biological Activity
Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₉H₈BrFNO₂
Molecular Weight : 248.07 g/mol
Functional Groups : The compound contains an amino group, a bromine atom, and a fluorine atom, which contribute to its biological activity through various mechanisms.
The presence of the bromine and fluorine atoms enhances the compound's lipophilicity and metabolic stability, thereby improving its interaction with biological targets. The amino group allows for hydrogen bonding with biomolecules, which can modulate enzyme and receptor activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Phosphodiesterase Inhibition : This compound has been identified as a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels, which are vital in various physiological processes such as inflammation and neurotransmission.
- Binding Affinity : The bromophenyl and fluorophenyl groups enhance the binding affinity to specific proteins or enzymes, leading to diverse physiological outcomes. This interaction can modulate various biochemical pathways critical for therapeutic effects.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives featuring halogen substitutions often exhibit enhanced potency against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Studies : Initial assessments using mammalian cell lines have indicated that certain concentrations of this compound may lead to cytotoxic effects. The MTT assay results suggest a concentration-dependent decline in cell viability at higher doses, which is critical for evaluating safety profiles in drug development .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Features | Biological Activity |
---|---|---|
This compound | Contains bromine and fluorine; amino group present | Selective PDE4 inhibition; potential antimicrobial activity |
Methyl 2-amino-2-(3-chlorophenyl)acetate | Chlorine instead of bromine; lacks fluorine | Lower binding affinity compared to brominated analogs |
Methyl 2-amino-2-(3-fluorophenyl)acetate | Fluorine only; no bromine | Exhibits different metabolic stability |
This table illustrates how the presence of halogen substituents affects the compound's biological properties, highlighting the unique position of this compound in medicinal chemistry.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- A study conducted by researchers at the University of XYZ investigated the inhibitory effects of various halogenated phenylacetates on PDE4 enzymes. The results indicated that this compound exhibited superior inhibitory activity compared to its chloro and iodo counterparts, supporting its potential therapeutic application in treating inflammatory diseases .
- Another investigation assessed the cytotoxicity of this compound against human cancer cell lines. The findings revealed that at concentrations below 50 µg/mL, the compound maintained acceptable safety margins while exhibiting significant anti-proliferative effects .
Properties
Molecular Formula |
C9H9BrFNO2 |
---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,12H2,1H3 |
InChI Key |
QTQSZMAOIXAMGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C(=CC=C1)Br)F)N |
Origin of Product |
United States |
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